molecular formula C11H12ClN3O2 B1492694 2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol CAS No. 2097965-09-6

2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol

Cat. No. B1492694
CAS RN: 2097965-09-6
M. Wt: 253.68 g/mol
InChI Key: ZGOVSMGSHPROSL-UHFFFAOYSA-N
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Description

The compound is a phenolic compound with a methoxy group at the 6th position and a 1H-1,2,3-triazol-1-yl)methyl group at the 2nd position. The presence of the chloromethyl group suggests that it could be used as an alkylating agent .


Molecular Structure Analysis

The compound likely has a planar aromatic ring (phenol) with various substituents. The 1H-1,2,3-triazol-1-yl group is a five-membered ring containing two nitrogen atoms, which could contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the phenolic OH, the methoxy group, and the chloromethyl group. The chloromethyl group, in particular, could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar OH and methoxy groups could impact its solubility .

Scientific Research Applications

Photoacid Generation in Photoresist Formulations

Research conducted by Pohlers et al. (1997) explores the photochemistry and photophysics of compounds that serve as photoacid generators in photoresist formulations, including derivatives closely related to the chemical structure . These compounds are crucial for the development of advanced photolithographic processes in semiconductor manufacturing, highlighting their importance in materials science and engineering (Pohlers et al., 1997).

Synthesis and Reactions with Nucleophiles

A study by El-wassimy et al. (1992) discusses the synthesis of chloromethyl-triazole derivatives and their reactions with sulfur and oxygen nucleophiles. This work illustrates the compound's utility in organic synthesis, offering pathways to a variety of sulfides and ethers, which are valuable in developing pharmacologically active molecules and materials (El-wassimy et al., 1992).

Antifungal and Antibacterial Properties

Research into the bioactivity of new derivatives, as conducted by Srinivasulu et al. (2007), reveals the potential of compounds like 2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol for antifungal and antibacterial applications. This highlights its importance in pharmaceutical research, particularly in the search for new antimicrobial agents (Srinivasulu et al., 2007).

Environmental Applications

Pignatello and Sun (1995) explore the use of photoassisted Fenton reactions for the complete oxidation of pollutants in water, using related compounds as part of the process. This research underscores the compound's relevance in environmental chemistry, particularly in water treatment and purification technologies (Pignatello & Sun, 1995).

Anticancer Research

Studies on novel Eugenol derivatives, including compounds with a similar chemical structure, have shown significant anticancer activity against breast cancer cells, as demonstrated by Alam (2022). Such research indicates the potential of this chemical framework in the development of new anticancer agents, emphasizing its application in medicinal chemistry and oncology (Alam, 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. If used as an alkylating agent, it could transfer the chloromethyl group to other molecules .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. The chloromethyl group, in particular, could pose hazards as it is often associated with toxicity and corrosiveness .

Future Directions

The potential applications of this compound could be vast, given the reactivity of its functional groups. It could be used in the synthesis of a variety of other compounds, potentially including pharmaceuticals .

properties

IUPAC Name

2-[[4-(chloromethyl)triazol-1-yl]methyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-17-10-4-2-3-8(11(10)16)6-15-7-9(5-12)13-14-15/h2-4,7,16H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOVSMGSHPROSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)-6-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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